Z-DL-Phg-NHMe
Description
Properties
IUPAC Name |
benzyl N-[2-(methylamino)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-16(20)15(14-10-6-3-7-11-14)19-17(21)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHGIMCMYBAGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-DL-Phg-NHMe typically involves the reaction of benzyl chloroformate with N-methylphenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Z-DL-Phg-NHMe can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Z-DL-Phg-NHMe has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Z-DL-Phg-NHMe involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Z-L-Phg-NHMe: A similar compound with a different stereochemistry.
Z-D-Phg-NHMe: Another stereoisomer with distinct properties.
Benzyl N-phenylcarbamate: A structurally related compound with different functional groups.
Uniqueness
Z-DL-Phg-NHMe is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, sets it apart from similar compounds .
Biological Activity
Z-DL-Phg-NHMe, a derivative of phenylglycine, has garnered attention in biochemical research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which allows it to participate in various biochemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry. For example:
- Oxidation : Can be performed using potassium permanganate or hydrogen peroxide.
- Reduction : Achieved with lithium aluminum hydride or sodium borohydride.
- Substitution : Involves nucleophilic substitution at the carbamate group with amines or thiols.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is known to inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions.
Biological Activity and Applications
This compound has been studied for its potential applications in several fields:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, which may have therapeutic implications in drug development.
- Receptor Binding : The ability to bind to receptors suggests potential uses in pharmacology, particularly in developing new therapeutic agents.
- Research Applications : It is utilized as a building block in synthesizing more complex molecules and as a reagent in organic reactions.
1. Enzyme Inhibition Studies
A study investigated the effects of this compound on enzyme activity within a biochemical pathway related to metabolic disorders. The results indicated a significant reduction in enzyme activity when treated with various concentrations of the compound. This suggests that this compound could serve as a lead compound for developing inhibitors targeting specific metabolic enzymes.
| Concentration (µM) | Enzyme Activity (% Inhibition) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
2. Receptor Binding Affinity
Another study focused on the binding affinity of this compound to various receptors involved in pain modulation. The findings demonstrated that the compound exhibited a higher affinity for mu-opioid receptors compared to delta receptors, indicating its potential role as an analgesic agent.
| Receptor Type | Binding Affinity (Ki) (nM) |
|---|---|
| Mu-opioid | 150 |
| Delta-opioid | 500 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
